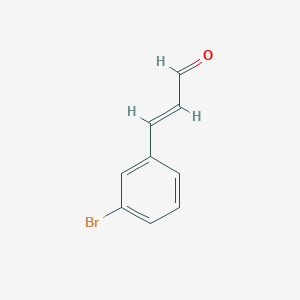
3-(3-Bromophenyl)acrylaldehyde
Descripción general
Descripción
3-(3-Bromophenyl)acrylaldehyde is a compound that can be inferred to have a bromine atom attached to the phenyl ring and an acrylaldehyde group based on its name. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their reactivity, which can be used to infer properties and reactivity of 3-(3-Bromophenyl)acrylaldehyde.
Synthesis Analysis
The synthesis of compounds similar to 3-(3-Bromophenyl)acrylaldehyde often involves catalytic reactions or condensation processes. For instance, the catalytic direct α-alkylation of aldehydes with 2-(bromomethyl)acrylates has been achieved, yielding α-branched and functionalized aldehydes with high diastereo- and enantiopurity . Similarly, the Knoevenagel condensation has been used to synthesize various acrylic acid derivatives . These methods could potentially be adapted for the synthesis of 3-(3-Bromophenyl)acrylaldehyde by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds related to 3-(3-Bromophenyl)acrylaldehyde can be complex, with potential for various isomers. For example, the Z/E isomerism of certain acrylonitriles has been studied, showing that different isomers can be obtained and characterized by X-ray diffraction and DFT calculations . This suggests that 3-(3-Bromophenyl)acrylaldehyde may also exhibit isomerism, which could affect its reactivity and physical properties.
Chemical Reactions Analysis
Compounds with structures similar to 3-(3-Bromophenyl)acrylaldehyde can participate in a variety of chemical reactions. The presence of a bromine atom makes them suitable for further functionalization through nucleophilic substitution reactions . Additionally, the aldehyde group can be involved in condensation reactions, as seen in the synthesis of phthalazines and the preparation of α-methylene-γ-lactones . These reactions could be relevant for the chemical manipulation of 3-(3-Bromophenyl)acrylaldehyde in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 3-(3-Bromophenyl)acrylaldehyde can be diverse. For example, the solid-state synthesis and crystal growth of (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide have been studied, revealing information about its thermal properties and crystal structure . The presence of bromine in the molecule can significantly influence its density and intermolecular interactions, as seen in the study of Z/E isomerism . These properties are crucial for understanding the behavior of 3-(3-Bromophenyl)acrylaldehyde in different environments and could inform its potential applications in material science or pharmaceuticals.
Aplicaciones Científicas De Investigación
- Summary of the Application: “3-(3-Bromophenyl)acrylaldehyde” is a cinnamaldehyde analogue that has been synthesized and evaluated for its anti-melanoma activities across various melanoma cell lines . The compound, referred to as CAD-14 in the study, was also tested for its toxicity against different normal cell lines .
- Methods of Application or Experimental Procedures: The compound was synthesized from 3-bromobenzaldehyde and acetaldehyde in a reaction facilitated by a 1 mol/L NaOH aqueous solution . The anti-melanoma activity of the compound was then evaluated across various melanoma cell lines .
- Results or Outcomes: CAD-14 exhibited potent activity against the A375, A875, and SK-MEL-1 cells, with IC 50 values of 0.58, 0.65, and 0.82 µM, respectively . A preliminary molecular mechanism study indicated that CAD-14 could inhibit the p38 pathway to induce apoptosis, and suppress tumor growth by inhibiting the expression of ENO1 . An acute toxicity study depicted that CAD-14 has better safety and tolerability than cinnamaldehyde in vivo .
Safety And Hazards
Propiedades
IUPAC Name |
(E)-3-(3-bromophenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-7H/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICJGJJHIQBWJR-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)acrylaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



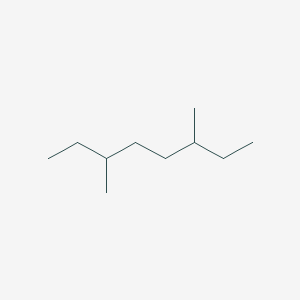
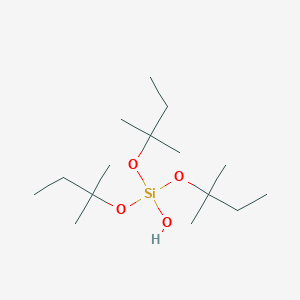
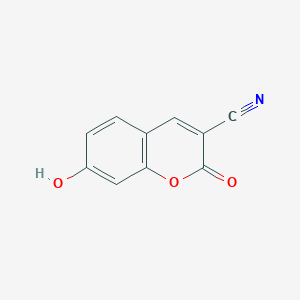
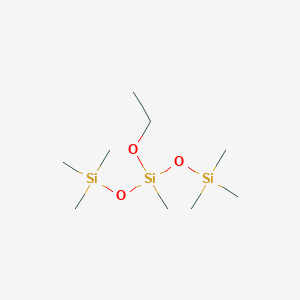
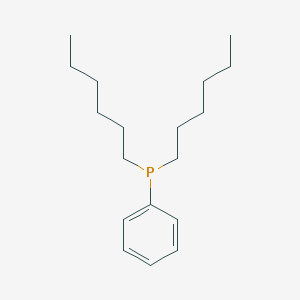
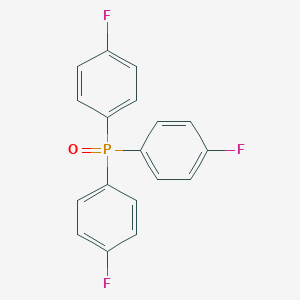
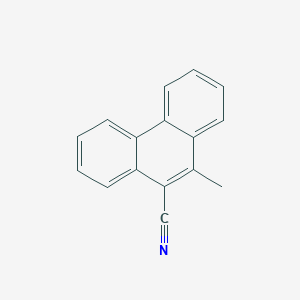
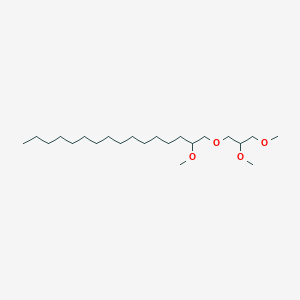
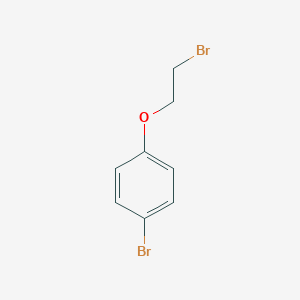
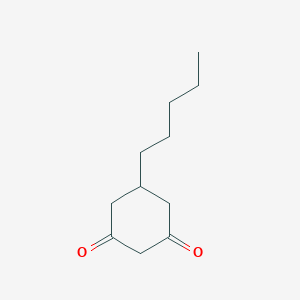
![[(Z)-hex-1-enyl]benzene](/img/structure/B100023.png)
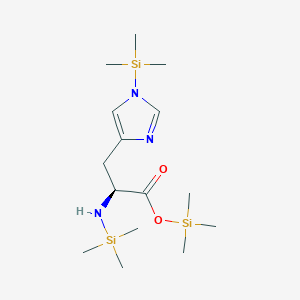
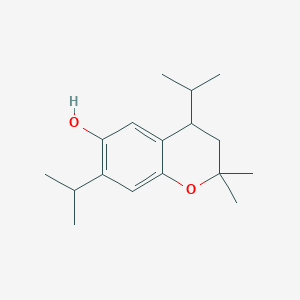
![5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B100030.png)